molecular formula C11H21Br B15254009 1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane

1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane

Cat. No.: B15254009
M. Wt: 233.19 g/mol
InChI Key: SADKPZDKCJDPQV-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane is an organic compound with a unique structure that includes a bromine atom attached to a methylpropyl group, which is further connected to a methylcyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane typically involves the bromination of 3-methylpropyl-3-methylcyclohexane. This can be achieved using hydrobromic acid or bromine in the presence of a suitable catalyst such as cuprous bromide. The reaction is usually carried out at low temperatures, ranging from -20°C to 30°C, to ensure high selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced separation techniques, such as distillation and crystallization, helps in purifying the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Alcohols.

    Elimination: Alkenes.

    Oxidation: Ketones.

    Reduction: Alkanes.

Scientific Research Applications

1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

  • 1-Bromo-2-methylpropene
  • 3-Bromo-2-methylpropene
  • 1-Bromo-3-methyl-2-butene

Comparison: 1-(3-Bromo-2-methylpropyl)-3-methylcyclohexane is unique due to its cyclohexane ring, which imparts different chemical properties compared to linear or branched analogs. The presence of the cyclohexane ring can influence the compound’s reactivity, stability, and overall behavior in chemical reactions .

Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

1-(3-bromo-2-methylpropyl)-3-methylcyclohexane

InChI

InChI=1S/C11H21Br/c1-9-4-3-5-11(6-9)7-10(2)8-12/h9-11H,3-8H2,1-2H3

InChI Key

SADKPZDKCJDPQV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)CC(C)CBr

Origin of Product

United States

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